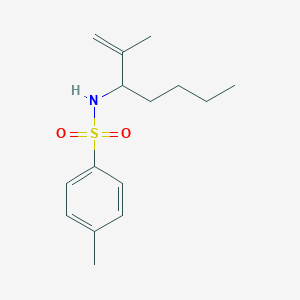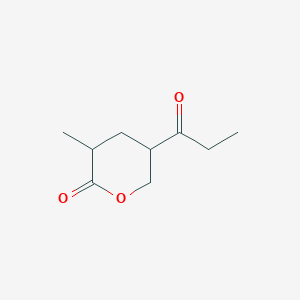
3-Methyl-5-propanoyloxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-propanoyloxan-2-one is an organic compound that belongs to the class of oxanones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group The presence of a methyl group at the third position and a propanoyl group at the fifth position further defines its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propanoyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the oxanone ring.
Another method involves the use of Grignard reagents. For example, the reaction of a suitable aldehyde with a Grignard reagent, followed by cyclization and oxidation, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the cyclization process, and advanced purification techniques like distillation and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
3-Methyl-5-propanoyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and propanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Methyl-5-propanoyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of 3-Methyl-5-propanoyloxan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
3-Methyl-5-butanoyloxan-2-one: Similar structure but with a butanoyl group instead of a propanoyl group.
3-Methyl-5-acetoxyoxan-2-one: Contains an acetoxy group instead of a propanoyl group.
Uniqueness
3-Methyl-5-propanoyloxan-2-one is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
89665-32-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-methyl-5-propanoyloxan-2-one |
InChI |
InChI=1S/C9H14O3/c1-3-8(10)7-4-6(2)9(11)12-5-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
RQZLYYYSPNKVOR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1CC(C(=O)OC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


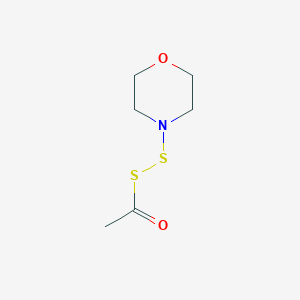
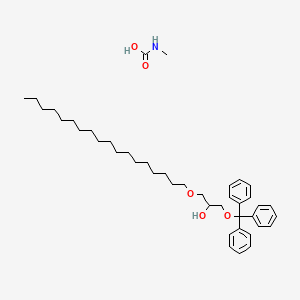
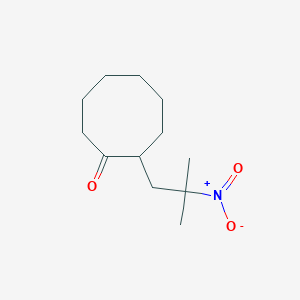
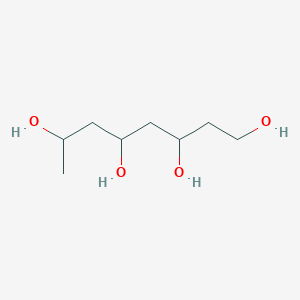
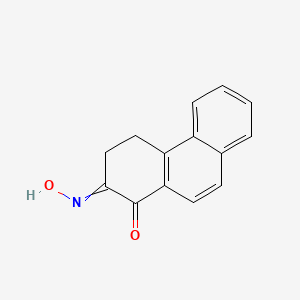
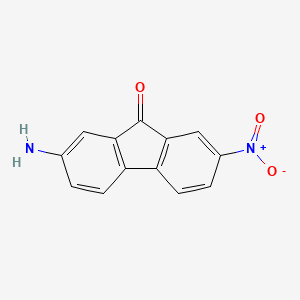
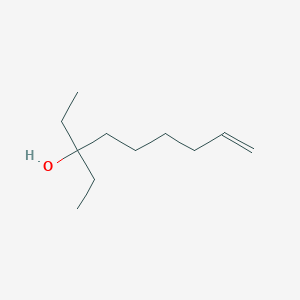
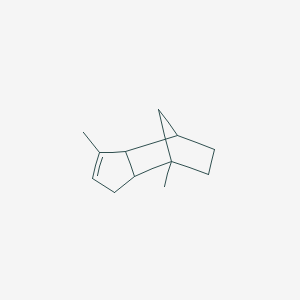
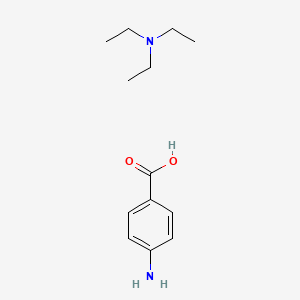
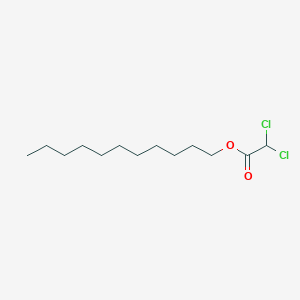
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
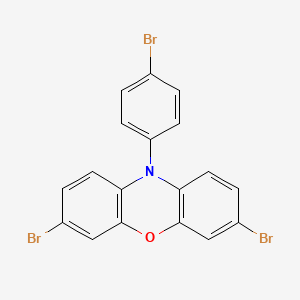
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
